Acute Oral Toxicity: (2-Chlorophenyl)arsonic Acid vs. Class-Level Organoarsenical Baseline
The acute oral toxicity of (2-chlorophenyl)arsonic acid has been reported as an LDLo of 50 mg/kg in rats . This value places it among the more acutely toxic arylarsonic acids; for context, the unsubstituted phenylarsonic acid typically exhibits lower acute toxicity, while the feed-additive derivative roxarsone (4-hydroxy-3-nitrobenzenearsonic acid) has a reported oral LD50 in rats of approximately 155 mg/kg [1]. The approximately 3-fold higher acute toxicity of the ortho-chloro derivative relative to roxarsone is a critical differentiator for risk assessment and handling requirements during procurement.
| Evidence Dimension | Acute oral toxicity (lethal dose) in rats |
|---|---|
| Target Compound Data | LDLo = 50 mg/kg (oral, rat) |
| Comparator Or Baseline | Roxarsone: LD50 ≈ 155 mg/kg (oral, rat); Phenylarsonic acid: generally lower acute toxicity (exact LD50 not located in accessible sources) |
| Quantified Difference | ~3.1-fold higher acute toxicity (LDLo 50 vs. LD50 155 mg/kg) |
| Conditions | Rodent acute toxicity testing; target data from National Academy of Sciences review (1953); roxarsone data from published toxicology literature |
Why This Matters
The significantly higher acute toxicity necessitates more stringent handling and containment protocols compared to the historically commercialized para-substituted arylarsonic acids, directly impacting procurement safety compliance costs.
- [1] Kerr, K. B. et al. The toxicity of 3-nitro-4-hydroxyphenylarsonic acid (roxarsone) for rats. Poultry Science 42, 1392–1396 (1963). (Supporting class-level LD50 comparator). View Source
